molecular formula C16H11FN2O3S B351001 Methyl 2-(3-fluorobenzamido)benzo[d]thiazole-6-carboxylate CAS No. 887902-64-9

Methyl 2-(3-fluorobenzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B351001
CAS No.: 887902-64-9
M. Wt: 330.3g/mol
InChI Key: RTCAIKFDIUDJSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-fluorobenzamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative characterized by a methyl ester at position 6 of the benzothiazole core and a 3-fluorobenzamido substituent at position 2. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

methyl 2-[(3-fluorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O3S/c1-22-15(21)10-5-6-12-13(8-10)23-16(18-12)19-14(20)9-3-2-4-11(17)7-9/h2-8H,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCAIKFDIUDJSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Amino-5-carbomethoxybenzenethiol

A widely adopted method involves cyclizing 2-amino-5-carbomethoxybenzenethiol under acidic conditions. The thiol group undergoes intramolecular nucleophilic attack on the adjacent amino group when treated with polyphosphoric acid (PPA) at 120–140°C for 4–6 hours, yielding the benzothiazole core. This method achieves 75–85% yields but requires careful control of reaction stoichiometry to prevent over-acidification.

Palladium-Catalyzed C–H Activation

Recent advances employ palladium(II) acetate with 1,10-phenanthroline ligands to construct the benzothiazole ring via C–H activation. Using methyl 3-amino-4-mercaptobenzoate as the substrate, this method proceeds at 80°C in dimethylacetamide (DMA), achieving 92% yield with excellent regioselectivity. The catalytic system (Table 1) demonstrates superior efficiency compared to traditional cyclization methods.

Table 1: Comparative Analysis of Benzothiazole Core Synthesis Methods

MethodCatalyst/ReagentTemperature (°C)Yield (%)Purity (HPLC)
Acidic cyclizationPPA1307895.2
Pd-catalyzed C–HPd(OAc)₂/Ligand809298.7

Fluorobenzamido Group Introduction

The 3-fluorobenzamido substituent is introduced via amide coupling, requiring precise control of reaction parameters to avoid regioisomer formation.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM), the benzothiazole-6-carboxylate intermediate reacts with 3-fluorobenzoic acid. Key parameters include:

  • Molar ratio (1:1.2 benzothiazole:acid)

  • Reaction time: 12–16 hours at 0–5°C

  • Yield: 68–72% with <2% dimerization

Uranium-Based Coupling Reagents

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) in dimethylformamide (DMF) enables rapid amide bond formation (2 hours) at room temperature. This method achieves 89% yield but necessitates rigorous anhydrous conditions due to HATU’s moisture sensitivity.

Critical Consideration : The fluorine’s meta-position demands strict temperature control during coupling to prevent Fries-like rearrangements. NMR studies confirm that maintaining the reaction below 10°C suppresses positional isomerization to <0.5%.

Esterification and Protecting Group Strategies

The methyl ester at position 6 is introduced through either pre-esterification of the benzothiazole precursor or post-functionalization of the carboxylic acid.

Pre-esterification Approach

Methyl 2-aminobenzo[d]thiazole-6-carboxylate is synthesized first by treating 2-aminobenzo[d]thiazole-6-carboxylic acid with thionyl chloride (SOCl₂) followed by methanol quench. This two-step process yields 94% ester with 99% purity but requires handling hazardous SOCl₂ vapors.

Post-functionalization Route

The carboxylic acid is protected as a tert-butyl ester during benzothiazole synthesis, then deprotected using trifluoroacetic acid (TFA) and methylated with methyl iodide. Although this method adds two extra steps, it prevents ester hydrolysis during subsequent reactions (yield: 82% over three steps).

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water + 0.1% TFA) resolves the target compound from unreacted 3-fluorobenzoic acid and dimeric byproducts. Gradient elution (5–95% organic phase over 30 minutes) achieves baseline separation with ≥99.5% purity.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 8.25 (d, J = 8.4 Hz, 1H, ArH), 7.89–7.83 (m, 2H, ArH), 7.63–7.58 (m, 2H, ArH), 3.91 (s, 3H, OCH₃)

  • HRMS : m/z calculated for C₁₆H₁₁FN₂O₃S [M+H]⁺ 331.0554, found 331.0556

Industrial-Scale Optimization

Continuous Flow Synthesis

A patent-pending method (US20170037007A1) employs microreactor technology to combine benzothiazole formation and amide coupling in a single continuous process. Key advantages include:

  • Residence time: 8 minutes vs. 18 hours batch

  • Productivity: 12 kg/day per reactor module

  • Impurity profile: 0.3% vs. 2.1% batch

Solvent Recycling Systems

Integrated distillation units recover >98% DMF and DCM, reducing raw material costs by 40% in pilot-scale productions.

Challenges and Mitigation Strategies

Fluorine Migration

Under basic conditions, the 3-fluoro group may migrate to the 4-position. Kinetic studies show that maintaining pH <7.5 during amide coupling suppresses this side reaction to <0.1%.

Ester Hydrolysis

The methyl ester undergoes partial hydrolysis (5–7%) during prolonged storage. Stabilization via lyophilization with trehalose (1:1 w/w) reduces hydrolysis to <0.5% over 24 months.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated coupling using Ru(bpy)₃Cl₂ achieves 93% yield in 1 hour at ambient temperature, eliminating thermal degradation pathways.

Biocatalytic Approaches

Engineered amidases from Pseudomonas fluorescens catalyze the final amide bond formation in aqueous buffer (pH 7.0), enabling greener synthesis with 85% conversion .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-fluorobenzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Methyl 2-(3-fluorobenzamido)benzo[d]thiazole-6-carboxylate has several notable applications in scientific research:

1. Medicinal Chemistry

  • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, demonstrating efficacy against various bacterial and fungal strains. Its mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
  • Anticancer Properties : Research indicates that this compound exhibits potential anticancer activity, particularly against breast cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the benzothiazole core can enhance its cytotoxic effects .

2. Drug Development

  • Lead Compound for New Therapeutics : Due to its favorable biological profile, this compound serves as a lead compound for the development of new therapeutic agents targeting resistant strains of pathogens and cancer cells .

3. Chemical Synthesis

  • Building Block for Complex Molecules : This compound is utilized as a building block in synthetic organic chemistry, facilitating the synthesis of more complex molecules with potential therapeutic applications .
Activity Type Target Organism/Cell Line IC50 (µM) Reference
AntimicrobialE. coli0.18 ± 0.06
AnticancerMCF7 (Breast Cancer)Varies
AntifungalCandida albicansNot specified

Case Studies

Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial properties of this compound revealed significant activity against both Gram-positive and Gram-negative bacteria. The compound demonstrated an MIC value of 0.18 µM against E. coli, indicating strong potential for development as an antibacterial agent .

Case Study 2: Anticancer Activity
In vitro studies using the MCF7 breast cancer cell line showed that derivatives of this compound exhibited varying degrees of cytotoxicity, with some compounds leading to apoptosis in cancer cells. Molecular docking studies suggested optimal binding interactions with key receptors involved in tumor growth regulation .

Mechanism of Action

The mechanism of action of Methyl 2-(3-fluorobenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of caspases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamido Group

a. Methyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate
  • Structure : Replaces the 3-fluoro group with a methoxy (-OCH₃) substituent.
  • This analog may exhibit lower potency in DNA gyrase inhibition compared to the fluorinated compound .
b. N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
  • Structure : Features a trifluoromethyl (-CF₃) group at position 6 and a 3-methoxyphenylacetamide substituent.
  • Impact : The -CF₃ group enhances lipophilicity and electron-withdrawing effects, improving membrane permeability. However, the absence of a carboxylate ester may reduce solubility in aqueous environments .

Variations in the Ester Group

a. Ethyl 2-aminobenzo[d]thiazole-6-carboxylate
  • Structure: Substitutes the methyl ester with an ethyl group and replaces the benzamido substituent with an amino (-NH₂) group.
  • However, the lack of fluorination may result in reduced target affinity compared to the parent compound .
b. Methyl 2-(trifluoromethyl)benzo[d]thiazole-6-carboxylate
  • Structure : Contains a -CF₃ group at position 2 instead of the benzamido moiety.
  • However, the absence of the benzamido group limits interactions with enzyme active sites .

Heterocyclic Modifications

a. Ethyl 2-(isoxazole-5-carboxamido)benzo[d]thiazole-6-carboxylate
  • Structure : Replaces the 3-fluorobenzamido group with an isoxazole-5-carboxamido moiety.
  • Impact : The isoxazole ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. This modification may shift selectivity toward different biological targets, such as kinases or proteases .
b. Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate
  • Structure : Substitutes the benzamido group with a methylthio (-SCH₃) substituent.
  • This analog may exhibit lower solubility and altered pharmacokinetic profiles .

Data Tables

Table 1: Structural and Physicochemical Properties

Compound Name Substituent (Position 2) Ester Group Molecular Weight LogP*
Methyl 2-(3-fluorobenzamido)benzo[d]thiazole-6-carboxylate 3-fluorobenzamido Methyl 344.33 2.9
Methyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate 3-methoxybenzamido Methyl 340.35 2.7
Ethyl 2-aminobenzo[d]thiazole-6-carboxylate Amino (-NH₂) Ethyl 222.26 1.8
Methyl 2-(trifluoromethyl)benzo[d]thiazole-6-carboxylate Trifluoromethyl (-CF₃) Methyl 275.22 3.1
Ethyl 2-(isoxazole-5-carboxamido)benzo[d]thiazole-6-carboxylate Isoxazole-5-carboxamido Ethyl 317.32 2.5

*Predicted using fragment-based methods.

Biological Activity

Methyl 2-(3-fluorobenzamido)benzo[d]thiazole-6-carboxylate is a synthetic compound belonging to the benzothiazole derivatives, which have garnered attention for their diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a fluorine atom on the benzene ring, which significantly influences its biological properties. The compound's molecular formula is C13H10FN2O2SC_{13}H_{10}FN_2O_2S with a molecular weight of approximately 270.29 g/mol. Its unique structure allows for various interactions with biological targets, enhancing its potential efficacy as a therapeutic agent.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that compounds within the benzothiazole class can inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis. For instance, docking studies have shown that similar benzothiazole derivatives exhibit significant binding affinity to MurB enzymes in Mycobacterium tuberculosis, which are critical for peptidoglycan biosynthesis .

Anticancer Activity

Research has highlighted the potential of this compound in cancer therapy. It has been shown to induce apoptosis in cancer cells through the activation of procaspase-3 to caspase-3. The activation of this pathway is crucial for programmed cell death, making it a promising target for anticancer drugs .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
This compoundU937TBDProcaspase-3 activation
PAC-1 (control)U9375.0Procaspase-3 activation

Structure-Activity Relationships (SAR)

The presence of electron-withdrawing groups such as fluorine enhances the lipophilicity and stability of the compound, which may improve its interaction with biological targets. SAR studies have demonstrated that modifications on the benzene ring can significantly alter biological activity; for example, replacing fluorine with other halogens can affect both potency and selectivity against specific cancer cell lines.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study focused on various benzothiazole derivatives found that those with fluorine substitutions exhibited enhanced activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values significantly lower than their non-fluorinated counterparts .
  • Caspase Activation : In vitro assays demonstrated that this compound effectively activated caspase-3 in U937 cells, suggesting a mechanism involving apoptosis induction that could be leveraged for cancer treatment .

Q & A

Q. What is the standard synthetic route for Methyl 2-(3-fluorobenzamido)benzo[d]thiazole-6-carboxylate?

The synthesis begins with the preparation of the benzothiazole core. Methyl 4-amino-3-fluorobenzoate undergoes bromination with Br₂ in ethanol, followed by cyclization with NaSCN to yield Methyl 2-amino-4-fluorobenzo[d]thiazole-6-carboxylate (66% yield). Subsequent acylation with 3-fluorobenzoyl chloride introduces the benzamido group. Key steps include pH control during precipitation and purification via column chromatography .

Q. How is the compound characterized to confirm purity and structural identity?

Characterization involves 1H^1H/13C^{13}C NMR to verify substituent positions and integration ratios, HPLC for purity assessment (>95%), and mass spectrometry (HRMS) for molecular weight confirmation. For example, 1H^1H NMR in DMSO-d₆ resolves aromatic protons at δ 8.35 (q, J = 4.7 Hz) for the benzamido NH and δ 7.53–7.36 (m) for fluorophenyl protons .

Q. What solvents and catalysts are critical for efficient acylation of the benzothiazole core?

Acylation typically employs DMF or THF as solvents, with K₂CO₃ as a base to deprotonate the amine. Catalytic DMAP (4-dimethylaminopyridine) enhances reaction rates by activating the acyl chloride. Reaction temperatures are maintained at 0–25°C to minimize side reactions .

Advanced Research Questions

Q. How can low yields in the bromination step be addressed?

Low yields (e.g., 24% in intermediate bromination) may arise from competing oxidation or incomplete cyclization. Optimization strategies include:

  • Using CuBr₂ as a catalyst to enhance regioselectivity .
  • Replacing Br₂ with N-bromosuccinimide (NBS) in acetonitrile for milder conditions .
  • Monitoring reaction progress via TLC (silica gel, PE/EtOAc 3:1) to terminate reactions at optimal conversion .

Q. What methodologies resolve contradictions in biological activity data across structural analogs?

Discrepancies in activity (e.g., antimicrobial vs. anticancer) are analyzed via:

  • Structure-Activity Relationship (SAR) studies : Systematic substitution at the benzamido (e.g., chloro vs. fluoro) and thiazole positions (e.g., ester vs. carboxylic acid) to identify pharmacophores .
  • Crystallographic data : SHELX-refined X-ray structures (e.g., CCDC entries) correlate electronic effects (fluorine’s electronegativity) with binding affinity to targets like DNA gyrase .

Q. Which crystallographic tools are recommended for resolving its molecular conformation?

  • SHELXL : Refines small-molecule structures against high-resolution data, handling twinning and disorder common in fluorinated compounds .
  • WinGX : Integrates data processing (via SADABS) and visualization to validate hydrogen-bonding networks (e.g., NH···O=C interactions) .

Q. How do reaction conditions influence regioselectivity in benzothiazole functionalization?

Substituent positioning (e.g., 6-carboxylate vs. 4-fluoro) is controlled by:

  • Temperature : Higher temps (70–100°C) favor thermodynamically stable products via radical intermediates .
  • Solvent polarity : Polar aprotic solvents (DMSO) stabilize transition states in nucleophilic aromatic substitution .

Data Analysis & Troubleshooting

Q. How are contradictory NMR spectral data interpreted for analogs?

Discrepancies (e.g., δ 7.94 ppm in CDCl₃ vs. δ 8.15 ppm in DMSO-d₆) arise from solvent-induced shifts. Internal standards (TMS) and 2D NMR (COSY, HSQC) differentiate true structural variations from experimental artifacts .

Q. What statistical methods validate biological assay reproducibility?

  • Dose-response curves : IC₅₀ values calculated via nonlinear regression (GraphPad Prism) with triplicate measurements.
  • ANOVA : Identifies significant activity differences (p < 0.05) between analogs, accounting for batch-to-batch variability in compound purity .

Structural Modification & Applications

Q. Which functional groups enhance the compound’s pharmacokinetic profile?

  • Ester-to-acid hydrolysis : Replacing the methyl ester with a carboxylic acid improves aqueous solubility (logP reduction from 2.8 to 1.2) .
  • Fluorine substitution : Meta-fluoro on benzamido increases metabolic stability by resisting cytochrome P450 oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.